molecular formula C32H45BrN2O8 B605323 Lappaconitine hydrobromide CAS No. 97792-45-5

Lappaconitine hydrobromide

Cat. No.: B605323
CAS No.: 97792-45-5
M. Wt: 665.6 g/mol
InChI Key: CFFYROOPXPKMEQ-CYIKHHRLSA-N
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Description

Lappaconitine hydrobromide is a C18-diterpenoid alkaloid extracted from the roots of Aconitum sinomontanum Nakai. It has been used as a pain relief medicine in China for over 30 years. This compound is known for its strong analgesic effects and non-addictive properties, making it a valuable alternative to traditional painkillers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lappaconitine hydrobromide involves several steps. Initially, the lappaconite tuber is crushed and soaked in alcohol. The mixture is then percolated, and the percolate is concentrated under vacuum conditions .

Industrial Production Methods

In industrial settings, this compound is often produced by creating a supramolecular complex with the monoammonium salt of glycyrrhizic acid. This method enhances the drug’s stability and modifies its release mechanism .

Chemical Reactions Analysis

Types of Reactions

Lappaconitine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination and acids for hydrolysis . The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction occurs.

Major Products Formed

The major products formed from these reactions include brominated derivatives and hydrolyzed compounds, which can be further utilized in various pharmaceutical applications .

Comparison with Similar Compounds

Properties

CAS No.

97792-45-5

Molecular Formula

C32H45BrN2O8

Molecular Weight

665.6 g/mol

IUPAC Name

[(1S,3S,8S,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide

InChI

InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19?,20?,22?,23?,24?,25?,26?,27?,29-,30+,31+,32+;/m1./s1

InChI Key

CFFYROOPXPKMEQ-CYIKHHRLSA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br

Isomeric SMILES

CCN1C[C@@]2(CCC([C@@]34C2CC(C31)[C@]5(CC(C6CC4[C@@]5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Allapinin;  Lappaconiti hydrobromidum;  Lappaconitine hydrobromide;  Allapinine; 

Origin of Product

United States

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